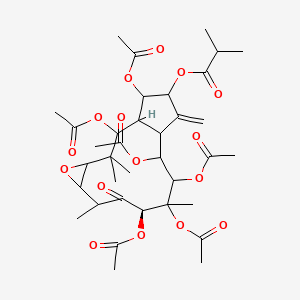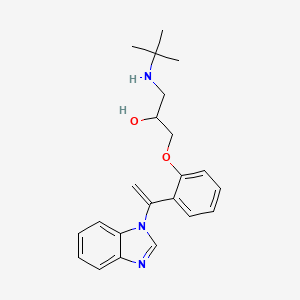
4-Piperidinol, 1-(3-(3-amino-1H-Indazol-1-yl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 1-(3-(3-amino-1H-Indazol-1-yl)propyl)- is a complex organic compound that features a piperidinol moiety linked to an indazole derivative. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(3-(3-amino-1H-Indazol-1-yl)propyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using halogenated propyl derivatives.
Formation of the Piperidinol Moiety: The piperidinol group is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinol, 1-(3-(3-amino-1H-Indazol-1-yl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Piperidinol, 1-(3-(3-amino-1H-Indazol-1-yl)propyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Piperidinol, 1-(3-(3-amino-1H-Indazol-1-yl)propyl)- involves its interaction with specific molecular targets. The indazole moiety is known to inhibit enzymes and receptors involved in inflammatory and cancer pathways . The compound may also interact with DNA and proteins, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Indazole Derivatives: Compounds like 3-amino-1H-indazole and 4-methyl-1H-indazole share structural similarities.
Piperidinol Derivatives: Compounds such as 4-piperidinol and its alkylated derivatives.
Uniqueness
What sets 4-Piperidinol, 1-(3-(3-amino-1H-Indazol-1-yl)propyl)- apart is its unique combination of the piperidinol and indazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
88964-94-7 |
|---|---|
Fórmula molecular |
C15H22N4O |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
1-[3-(3-aminoindazol-1-yl)propyl]piperidin-4-ol |
InChI |
InChI=1S/C15H22N4O/c16-15-13-4-1-2-5-14(13)19(17-15)9-3-8-18-10-6-12(20)7-11-18/h1-2,4-5,12,20H,3,6-11H2,(H2,16,17) |
Clave InChI |
DTDROECAJCRUPB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)CCCN2C3=CC=CC=C3C(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)











